molecular formula C9H13N3O3 B6320512 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one CAS No. 1240568-43-7

3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one

Cat. No. B6320512
CAS RN: 1240568-43-7
M. Wt: 211.22 g/mol
InChI Key: CDNGSHSJKDSFOC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one, also known as 3,3-dimethyl-1-pyrazole-4-nitrile (DMPN), is a novel chemical compound with a wide range of potential applications in the scientific research field. This compound has been the subject of numerous studies due to its unique structure and properties. It has been used in the synthesis of a variety of molecules, as a reagent in organic synthesis, and as a catalyst in the production of pharmaceuticals. In addition, DMPN has also been studied for its potential applications in the biochemical and physiological fields.

Scientific Research Applications

Catalysis

The compound might act as a ligand for catalysts in various chemical reactions. Its structure could coordinate with metals to form complexes that facilitate or accelerate chemical transformations.

Each of these applications would require rigorous research and experimentation to determine the compound’s suitability and effectiveness. The potential of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one in these fields is based on its chemical structure and the functional groups it contains, which suggest a wide range of possibilities for scientific exploration .

Mechanism of Action

The mechanism of action of this compound is not clearly mentioned in the available resources .

properties

IUPAC Name

3,3-dimethyl-1-(4-nitropyrazol-1-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-9(2,3)8(13)6-11-5-7(4-10-11)12(14)15/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNGSHSJKDSFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one

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